molecular formula C13H13NO5 B6169652 3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid CAS No. 132004-30-9

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6169652
CAS No.: 132004-30-9
M. Wt: 263.2
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Description

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxyethyl group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of 6-methoxyindole, which can be synthesized from 2-methoxyaniline through a Fischer indole synthesis. The next step involves the introduction of the carboxyethyl group at the 3-position, which can be achieved through a Friedel-Crafts acylation followed by reduction and subsequent carboxylation. Finally, the carboxylic acid group at the 2-position can be introduced through a Vilsmeier-Haack reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: 3-(2-carboxyethyl)-6-hydroxy-1H-indole-2-carboxylic acid.

    Reduction: 3-(2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxylic acid.

    Substitution: 3-(2-carboxyethyl)-6-alkoxy-1H-indole-2-carboxylic acid (where alkoxy is the substituted group).

Scientific Research Applications

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-carboxyethyl)-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 6-position.

    6-methoxy-1H-indole-2-carboxylic acid: Lacks the carboxyethyl group at the 3-position.

    3-(2-carboxyethyl)-5-methoxy-1H-indole-2-carboxylic acid: Has the methoxy group at the 5-position instead of the 6-position.

Uniqueness

The presence of both the carboxyethyl group at the 3-position and the methoxy group at the 6-position makes 3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid unique. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

132004-30-9

Molecular Formula

C13H13NO5

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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